N~1~-[4-(Dimethylamino)phenyl]ethanediamide
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Overview
Description
N~1~-[4-(Dimethylamino)phenyl]ethanediamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Dimethylamino)phenyl]ethanediamide typically involves the reaction of 4-(dimethylamino)aniline with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of N1-[4-(Dimethylamino)phenyl]ethanediamide may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(Dimethylamino)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of N1-[4-(Dimethylamino)phenyl]ethanediamide oxide.
Reduction: Formation of N1-[4-(Dimethylamino)phenyl]ethanediamide hydride.
Substitution: Formation of substituted ethanediamide derivatives.
Scientific Research Applications
N~1~-[4-(Dimethylamino)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-[4-(Dimethylamino)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit or activate certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide
Uniqueness
N~1~-[4-(Dimethylamino)phenyl]ethanediamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and an ethanediamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)8-5-3-7(4-6-8)12-10(15)9(11)14/h3-6H,1-2H3,(H2,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBMNGXISXTKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387209 |
Source
|
Record name | N~1~-[4-(Dimethylamino)phenyl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-43-3 |
Source
|
Record name | N~1~-[4-(Dimethylamino)phenyl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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